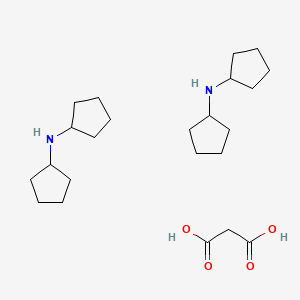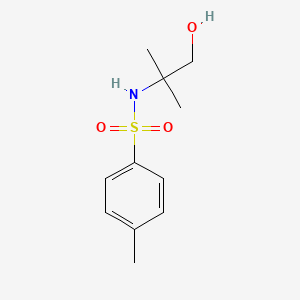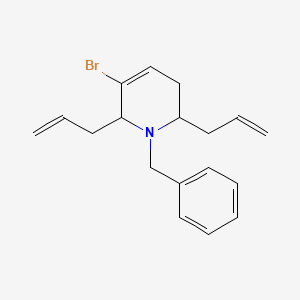![molecular formula C18H12Br2ClNO3S2 B3825884 N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B3825884.png)
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide
Übersicht
Beschreibung
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide, also known as BSO, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BSO is a potent inhibitor of glutathione synthesis, which has led to its investigation as a potential treatment for cancer and other diseases.
Wirkmechanismus
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide works by inhibiting the synthesis of glutathione, which is an important antioxidant molecule in cells. Glutathione plays a critical role in protecting cells from oxidative damage and maintaining cellular homeostasis. By inhibiting glutathione synthesis, N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide increases the sensitivity of cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, as well as to induce apoptosis (programmed cell death) in cancer cells. N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has also been shown to decrease the levels of glutathione in cells, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide in lab experiments is its potent inhibition of glutathione synthesis, which allows for the study of the role of glutathione in cellular processes. However, one limitation of using N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide. One area of interest is the development of N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide in combination with other therapeutic agents to improve cancer treatment outcomes. Additionally, further investigation into the role of glutathione in cellular processes may lead to new insights into the mechanisms of disease and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Its ability to inhibit glutathione synthesis has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy. N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has also been investigated for its potential use in the treatment of other diseases, such as sickle cell disease and HIV.
Eigenschaften
IUPAC Name |
N-[bis(4-bromophenyl)-oxo-λ6-sulfanylidene]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2ClNO3S2/c19-13-1-7-16(8-2-13)26(23,17-9-3-14(20)4-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUYNWIQBHUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-bromophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-(1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3825827.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3825848.png)
![2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol](/img/structure/B3825855.png)
![N-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B3825858.png)
![1-amino-3-[2-(4-morpholinyl)ethoxy]-2-propanol dihydrochloride](/img/structure/B3825859.png)
amino]-2-propanol dihydrochloride](/img/structure/B3825866.png)
![potassium {2-hydroxy-3-[2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethoxy]propyl}methylsulfamate](/img/structure/B3825877.png)
![6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde dioxime](/img/structure/B3825880.png)
![5-(4-bromo-2-thienyl)-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3825904.png)